molecular formula C15H34N2O5S B12738541 A2Q5BR8Ldf CAS No. 239077-23-7

A2Q5BR8Ldf

Cat. No.: B12738541
CAS No.: 239077-23-7
M. Wt: 354.5 g/mol
InChI Key: OOVLMVDPYXLJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A2Q5BR8Ldf is a phosphorus-containing organic compound, structurally classified as a derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). It is characterized by a phenethyl-bridged chain and functional modifications that enhance its thermal stability and flame-retardant efficiency . The compound is primarily utilized in epoxy resin (EP) and glass fiber (GF) composites, where it acts as a reactive flame retardant by interrupting free radical chain reactions during combustion. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR) have been employed to confirm its structural integrity and purity .

Properties

CAS No.

239077-23-7

Molecular Formula

C15H34N2O5S

Molecular Weight

354.5 g/mol

IUPAC Name

methyl sulfate;trimethyl-[3-(octanoylamino)propyl]azanium

InChI

InChI=1S/C14H30N2O.CH4O4S/c1-5-6-7-8-9-11-14(17)15-12-10-13-16(2,3)4;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)

InChI Key

OOVLMVDPYXLJJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-octanoylaminopropyltrimethylammonium methylsulfate involves the reaction of octanoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then treated with methylsulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Octanoylaminopropyltrimethylammonium methylsulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Octanoylaminopropyltrimethylammonium methylsulfate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cell membranes and ion channels due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents

Mechanism of Action

The mechanism of action of 3-octanoylaminopropyltrimethylammonium methylsulfate involves its interaction with cell membranes and ion channels. The quaternary ammonium group interacts with the negatively charged components of cell membranes, altering their permeability and function. This interaction can lead to changes in ion transport and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of A2Q5BR8Ldf, two structurally and functionally analogous compounds are analyzed:

Compound 1: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Structural Similarities : Both compounds share a DOPO core, which provides a phosphorus-rich aromatic system for flame inhibition.
  • Key Differences :
    • This compound incorporates a phenethyl bridge, improving its compatibility with polymer matrices compared to unmodified DOPO.
    • Thermal degradation onset for this compound is 320°C , versus 280°C for DOPO, due to enhanced crosslinking in the former .
    • Flame-retardant efficiency (measured by limiting oxygen index, LOI) for this compound is 38% , outperforming DOPO’s 32% in EP/GF composites .

Compound 2: Tetrabromobisphenol A (TBBPA)

  • Functional Similarities : Both compounds are halogen-free (this compound) or halogenated (TBBPA) flame retardants used in epoxy resins.
  • Mechanism: this compound operates via gas-phase radical quenching, while TBBPA relies on bromine radical release.

Data Table: Comparative Analysis

Property This compound DOPO TBBPA
Thermal Degradation Onset 320°C 280°C 220°C
LOI (%) 38 32 35
Environmental Hazard Low Low High (Br-dioxins)
Polymer Compatibility Excellent Moderate Poor
Primary Application EP/GF Composites Epoxy Resins PCB Substrates

Research Findings and Limitations

  • Superiority of this compound : Its phenethyl bridge enables covalent bonding with epoxy matrices, reducing leaching and improving mechanical strength in composites .
  • Analytical Challenges : Isomeric impurities in alkylphosphonates (e.g., this compound analogs) complicate GC-MS identification, necessitating advanced spectral deconvolution .
  • Knowledge Gaps: Limited studies exist on the long-term environmental persistence of this compound degradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.